molecular formula C13H20N4OS B6519859 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 933239-32-8

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

货号 B6519859
CAS 编号: 933239-32-8
分子量: 280.39 g/mol
InChI 键: UVPFWJCKEJKCCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazolo-thiadiazines are a class of heterocyclic compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .


Synthesis Analysis

The synthesis of 1,2,4-triazolo-thiadiazines typically involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . Various synthetic approaches have been developed, including aromatic nucleophilic substitution .


Molecular Structure Analysis

1,2,4-Triazolo-thiadiazines have a core structure that consists of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can exist in four isomeric structural variants .


Chemical Reactions Analysis

The chemistry of 1,2,4-triazolo-thiadiazines is rich and diverse, with many reactions being possible due to the presence of multiple reactive sites on the molecule .

科学研究应用

作用机制

Target of Action

The primary targets of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key player in DNA repair pathways, making it a promising target for anticancer therapies . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers .

Mode of Action

This compound interacts with its targets (PARP-1 and EGFR) by inhibiting their activities . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . The inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This leads to the accumulation of DNA damage in cancer cells, triggering apoptosis (programmed cell death) . By inhibiting EGFR, the compound also affects the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of a cyclohexyl group, which is known to enhance lipophilicity and thus improve absorption and distribution .

Result of Action

The compound’s action results in the induction of apoptosis in cancer cells . Specifically, it upregulates the expression of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the expression of the anti-apoptotic gene Bcl2 . This leads to cell cycle arrest at the G2/M phase and ultimately cell death .

Action Environment

The action, efficacy, and stability of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide can be influenced by various environmental factorsFor instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

安全和危害

The safety and hazards associated with 1,2,4-triazolo-thiadiazines can vary depending on the specific compound. Some compounds in this class have been found to exhibit cytotoxicity .

未来方向

Given the wide range of biological activities exhibited by 1,2,4-triazolo-thiadiazines, there is significant interest in the development of new compounds in this class for the treatment of various diseases . Future research will likely focus on the design and synthesis of new 1,2,4-triazolo-thiadiazine-based drugs with improved efficacy and safety profiles .

属性

IUPAC Name

3-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h10H,1-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPFWJCKEJKCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。